2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile
Overview
Description
“2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile” is a chemical compound that has been studied for its potential antibacterial properties . It combines sulfonamide and benzodioxane fragments in its structure .
Synthesis Analysis
The synthesis of similar compounds has been accomplished by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with other compounds in aqueous alkaline media under dynamic pH control . The parent molecule was then reacted with different alkyl/aralkyl halides to achieve the final product .
Molecular Structure Analysis
The molecular structure of similar compounds was determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . A significant downfield shift for the C-7 signals, which experienced the ortho effect of the sulfamoyl group on C-6, was observed . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride using 10% aqueous Na2CO3 . The parent molecule was then reacted with different alkyl/aralkyl halides .
Scientific Research Applications
Pharmacological Research and Applications
Compounds structurally related to "2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile" have been investigated for their pharmacological properties. Research indicates that benzofurans, a class to which this compound is related, show promise as antimicrobial agents against various bacterial and fungal infections. Their unique structural features and biological activities make them a focal point in drug discovery efforts, particularly in the search for new antimicrobial candidates (Hiremathad et al., 2015).
Environmental and Toxicological Studies
Environmental research has highlighted the occurrence and impact of brominated compounds, including those structurally similar to the compound , in various ecosystems. These studies often focus on the degradation pathways, environmental concentrations, and toxicological effects of these substances. For instance, the review by Zuiderveen et al. (2020) summarizes the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food, underscoring the need for further research on their environmental fate and toxicity (Zuiderveen et al., 2020).
Material Science and Synthesis Applications
In material science, research on fluorinated graphite intercalation compounds (FGICs), which might involve chemicals with similar bromination patterns, explores the dynamics, structure, and bonding of these materials. Such studies contribute to understanding the interactions and potential applications of brominated compounds in advanced material synthesis and applications (Panich, 1993).
properties
IUPAC Name |
2-(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-8-5-7(1-2-12)6-9-10(8)14-4-3-13-9/h5-6H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWOWSKYNMHXST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Br)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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